molecular formula C19H15ClN4O5S B11218297 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B11218297
M. Wt: 446.9 g/mol
InChI Key: JBFGNEYPIVGPLN-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a chlorophenyl group, and a nitrobenzamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the nitrobenzamide group to the thieno[3,4-c]pyrazole core, typically through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of high-throughput reactors, and advanced purification methods like chromatography and crystallization are often employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups and the thieno[3,4-c]pyrazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15ClN4O5S

Molecular Weight

446.9 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C19H15ClN4O5S/c1-11-5-6-12(7-17(11)24(26)27)19(25)21-18-15-9-30(28,29)10-16(15)22-23(18)14-4-2-3-13(20)8-14/h2-8H,9-10H2,1H3,(H,21,25)

InChI Key

JBFGNEYPIVGPLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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